molecular formula C7H9FN2O B12828255 5-Fluoro-3-(methoxymethyl)pyridin-2-amine

5-Fluoro-3-(methoxymethyl)pyridin-2-amine

Cat. No.: B12828255
M. Wt: 156.16 g/mol
InChI Key: YWPRTLLHPBPDBE-UHFFFAOYSA-N
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Description

5-Fluoro-3-(methoxymethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to replace a leaving group (e.g., a halogen) on the pyridine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-Fluoro-3-(methoxymethyl)pyridin-2-amine, often employs continuous flow reactors to ensure efficient mixing and heat transfer . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3-(methoxymethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-methoxypyridin-2-amine
  • 2-Amino-3-bromo-5-fluoropyridine
  • 5-Fluoro-2-aminopyrimidine derivatives

Uniqueness

5-Fluoro-3-(methoxymethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a methoxymethyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other fluorinated pyridines .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

5-fluoro-3-(methoxymethyl)pyridin-2-amine

InChI

InChI=1S/C7H9FN2O/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3,(H2,9,10)

InChI Key

YWPRTLLHPBPDBE-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC(=C1)F)N

Origin of Product

United States

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